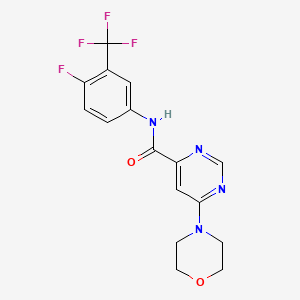

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H14F4N4O2 and its molecular weight is 370.308. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes , which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .

Mode of Action

Compounds with similar structures have been used in the synthesis of biarylamines and in Suzuki–Miyaura cross-coupling reactions . The latter is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Actividad Biológica

N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide, a compound with the CAS number 1903711-58-9, has garnered attention in recent research for its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

The molecular formula of this compound is C16H14F4N4O2, with a molecular weight of 370.30 g/mol. The structure includes a morpholine ring and a pyrimidine core, which are significant in its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1903711-58-9 |

| Molecular Formula | C16H14F4N4O2 |

| Molecular Weight | 370.30 g/mol |

Anti-inflammatory Activity

Research has demonstrated that derivatives of morpholinopyrimidine, including the target compound, exhibit significant anti-inflammatory properties. A study highlighted the synthesis and evaluation of several derivatives, revealing that specific compounds could inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells at non-cytotoxic concentrations. Notably, compounds structurally related to this compound showed a marked reduction in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, indicating their potential as therapeutic agents for inflammation-related disorders .

Key Findings:

- Inhibition of NO Production : Compounds demonstrated significant inhibition of NO production in macrophage cells.

- Reduced iNOS and COX-2 Expression : Western blot analyses confirmed decreased protein levels of iNOS and COX-2.

- Molecular Docking Studies : These studies indicated strong binding affinity to iNOS and COX-2 active sites, supporting the observed biological activity.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown promise as an antimicrobial agent. A related study evaluated fluoro and trifluoromethyl-substituted compounds against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL, outperforming traditional antibiotics like methicillin and vancomycin .

Comparative Antimicrobial Efficacy:

| Compound | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| This compound | 0.031 - 0.062 | Vancomycin | 0.125 |

| Other derivatives | Variable | Methicillin | 1.0 |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- IUPAC Name : N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-morpholinopyrimidine-4-carboxamide

- Molecular Formula : C15H14F4N4O

- Molecular Weight : 354.29 g/mol

This compound features a pyrimidine core substituted with a morpholine ring and fluorinated phenyl groups, which are crucial for its biological activity.

Anti-inflammatory Properties

Research has demonstrated that derivatives of morpholinopyrimidine compounds exhibit anti-inflammatory effects. For instance, studies indicate that this compound can inhibit the production of nitric oxide (NO) and cyclooxygenase (COX) enzymes in macrophage cells stimulated by lipopolysaccharides (LPS). The molecular docking studies suggest strong binding affinities to iNOS and COX-2 active sites, indicating potential therapeutic strategies for inflammation-related disorders .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Similar morpholinopyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against colorectal and prostate cancer cell lines, suggesting that this compound may possess similar efficacy .

Synthesis Pathways

The synthesis of this compound typically involves multi-step chemical reactions starting from simpler precursors. Key steps often include:

- Formation of the pyrimidine ring.

- Introduction of the morpholine moiety.

- Fluorination of the phenyl group.

Understanding these synthetic routes is essential for optimizing production and exploring structure-activity relationships.

Pharmacological Evaluations

In pharmacological evaluations, related compounds have been shown to block voltage-gated sodium channels, which are implicated in neuropathic pain management. This suggests that this compound could be explored further for pain relief applications .

Antiviral Potential

Recent studies have highlighted the antiviral activities of similar compounds against specific viral targets, indicating that this compound may also exhibit antiviral properties worth investigating further.

Summary of Research Findings

Propiedades

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F4N4O2/c17-12-2-1-10(7-11(12)16(18,19)20)23-15(25)13-8-14(22-9-21-13)24-3-5-26-6-4-24/h1-2,7-9H,3-6H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAURQKNEQGONJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F4N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.